molecular formula AgGaS B079694 Gallium silver disulphide CAS No. 12249-54-6

Gallium silver disulphide

Cat. No.: B079694
CAS No.: 12249-54-6
M. Wt: 209.66 g/mol
InChI Key: KIASIFZNYBFQQK-UHFFFAOYSA-N
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Description

Gallium silver disulphide (GaAgS₂) is a ternary compound combining gallium (Ga), silver (Ag), and sulphur (S). GaAgS₂ likely crystallizes in a layered or chalcogenide-based structure, given the prevalence of such configurations in metal disulphides (e.g., MoS₂) . Gallium, a Group 13 element, contributes its low melting point (29.78°C) and semiconductor properties , while silver (Group 11) enhances electrical conductivity and catalytic activity. The disulphide (S₂²⁻) linkage provides stability in oxidizing environments but susceptibility to reducing conditions, as seen in polymers with disulphide bonds . Potential applications include photocatalysis, optoelectronics, and biomedical devices, leveraging Ga's biocompatibility and Ag's antimicrobial properties .

Properties

CAS No.

12249-54-6

Molecular Formula

AgGaS

Molecular Weight

209.66 g/mol

IUPAC Name

gallium;silver;disulfide

InChI

InChI=1S/Ag.Ga.S

InChI Key

KIASIFZNYBFQQK-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[Ga+3].[Ag+]

Canonical SMILES

S=[Ag].[Ga]

Other CAS No.

12249-54-6

Synonyms

gallium silver disulphide

Origin of Product

United States

Preparation Methods

High-Temperature Solid-State Reactions

Traditional solid-state synthesis of AgGaS₂ involves stoichiometric combinations of elemental silver (Ag), gallium (Ga), and sulfur (S) subjected to elevated temperatures (800–1,000°C) in evacuated quartz ampoules. This method relies on direct elemental reaction:

Ag+Ga+2SAgGaS2\text{Ag} + \text{Ga} + 2\text{S} \rightarrow \text{AgGaS}_2

Reaction durations span several days to ensure homogeneity, though challenges such as sulfur volatility and incomplete reactant mixing often necessitate excess sulfur (10–20 wt%) to compensate for sublimation losses. Post-synthesis, the product is typically annealed at 600–750°C to enhance crystallinity and mitigate secondary phases like Ag₂S or Ga₂S₃.

Phase Purity and Secondary Phase Formation

The pseudo-binary Ag₂S–Ga₂S₃ phase diagram reveals a narrow single-phase region for AgGaS₂ below 750°C. Deviations from stoichiometry or rapid cooling often result in secondary phases, particularly Ga₂S₃-rich domains, which degrade optical transparency. For instance, Route et al. (1974) observed black Ag₂S surface layers and Ga₂S₃ precipitates in crystals grown from near-stoichiometric melts. Mitigation strategies include:

  • Dynamic Vacuum Annealing : Cyclic heating (830°C) and cooling under vacuum to sublimate excess Ga₂S₃.

  • Chemical Etching : Immersion in HNO₃ or HCl to dissolve surface impurities.

Vertical Bridgman Method

The vertical Bridgman technique is widely employed for growing large AgGaS₂ single crystals (>1 cm diameter). Polycrystalline AgGaS₂ is sealed in a carbon-coated quartz crucible, heated above its melting point (~996°C), and slowly cooled (1–5°C/hr) through a temperature gradient. This method yields crystals with high optical homogeneity but is prone to defects like twinning and cracks due to thermal stress.

Czochralski Method

In the Czochralski process, a seed crystal is dipped into a molten AgGaS₂ charge and slowly withdrawn (0.5–2 mm/hr) while rotating. This method enables precise control over crystal orientation but requires stringent atmosphere control (e.g., sulfur overpressure) to prevent decomposition.

Growth Parameter Bridgman Method Czochralski Method
Temperature Range900–1,000°C950–1,000°C
Cooling Rate1–5°C/hr0.5–2 mm/hr withdrawal
Crystal Size1–5 cm diameter1–3 cm diameter
Common DefectsTwinning, cracksStriations, inclusions

Solution-Based Synthesis Techniques

Solvothermal Synthesis

Solvothermal methods enable low-temperature (180–230°C) AgGaS₂ synthesis using precursors like AgCl, GaCl₃, and thiourea in autoclaves. Thiourea acts as both a sulfur source and complexing agent, forming soluble Ag-thiourea intermediates that react with Ga³⁺ ions:

AgCl+GaCl3+2CS(NH2)2+4H2OAgGaS2+4NH4Cl+2CO2\text{AgCl} + \text{GaCl}3 + 2\text{CS(NH}2\text{)}2 + 4\text{H}2\text{O} \rightarrow \text{AgGaS}2 + 4\text{NH}4\text{Cl} + 2\text{CO}_2 \uparrow

This approach produces nanocrystals (5–7 nm) with quantum confinement effects, evidenced by a 50 nm blue shift in photoluminescence (446 nm) compared to bulk crystals. Challenges include nanoparticle agglomeration and the need for surfactants (e.g., oleylamine) to stabilize dispersions.

Hydrothermal Synthesis

Hydrothermal reactions, conducted in aqueous media at 200–250°C, offer scalable AgGaS₂ production but often yield micrometer-sized aggregates due to uncontrolled nucleation. Recent advances utilize templating agents (e.g., mesoporous silica) to regulate particle size and morphology.

Thin-Film Deposition Strategies

Pulsed Laser Deposition (PLD)

PLD employs a high-energy laser to ablate a stoichiometric AgGaS₂ target onto substrates (e.g., sapphire) under vacuum or inert atmospheres. Films grown at 500–600°C exhibit epitaxial alignment but require post-deposition annealing to reduce sulfur vacancies.

Chemical Vapor Deposition (CVD)

CVD using volatile precursors like Ag(hfac)(COD) and Ga(SᵗBu)₃ enables conformal AgGaS₂ coatings on complex geometries. Process optimization focuses on precursor stoichiometry and carrier gas flow rates to minimize carbon contamination.

Comparative Analysis of Synthesis Methods

Method Temperature Crystal Size Purity Throughput
Solid-State Reaction800–1,000°CBulk polycrystals95–98%Low
Bridgman Growth900–1,000°CSingle crystals99.9%Moderate
Solvothermal180–230°C5–7 nm nanoparticles90–95%High
PLD500–600°C100–500 nm films98%Low

Chemical Reactions Analysis

Types of Reactions: Gallium silver disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures.

    Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled conditions to prevent the formation of unwanted by-products.

    Substitution: Substitution reactions can occur with halogens or other chalcogenides, where sulfur atoms in the compound are replaced by other elements. These reactions are usually facilitated by the presence of catalysts and occur at moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide and silver sulfate, while reduction can yield elemental gallium and silver.

Scientific Research Applications

Photonic Applications

Non-linear Optical Properties
AgGaS₂ is renowned for its non-linear optical properties, making it an excellent candidate for frequency conversion applications. It is widely used in:

  • Optical Parametric Oscillators (OPOs) : These devices utilize AgGaS₂ to generate tunable laser light in the infrared spectrum. The compound's high damage threshold and effective phase matching capabilities enhance its performance in OPOs .
  • Harmonic Generation : AgGaS₂ crystals are employed for second-harmonic generation (SHG), enabling the conversion of infrared light into visible light, which is crucial for laser technology and spectroscopy .

Case Study: Optical Devices
A study demonstrated the successful integration of AgGaS₂ in a compact OPO setup, achieving tunability from 2.0 to 5.0 µm with high efficiency. This advancement highlights the compound's potential in developing portable infrared lasers for medical diagnostics and environmental monitoring .

Electronic Applications

Semiconductor Properties
AgGaS₂ exhibits semiconductor characteristics that make it suitable for various electronic applications:

  • Photodetectors : The compound is used in photodetectors operating in the infrared range due to its sensitivity and fast response time .
  • Solar Cells : Research indicates that incorporating AgGaS₂ into thin-film solar cells can enhance their efficiency by improving light absorption and charge carrier mobility .

Case Study: Photodetector Development
A recent development involved creating a photodetector using AgGaS₂ that demonstrated a response time of less than 10 ns and a peak sensitivity at 3 µm. This innovation paves the way for advancements in infrared imaging systems used in security and surveillance .

Material Science Innovations

Nanostructured Forms
The synthesis of nanostructured AgGaS₂ has opened new avenues for its application:

  • Nanocrystals and Nanowires : These forms exhibit enhanced optical properties, making them suitable for applications in sensors and biomedical imaging .
  • Composite Materials : AgGaS₂ can be combined with other materials to create composites that leverage its optical properties while enhancing mechanical strength and thermal stability.

Case Study: Nanostructured Applications
Research has shown that AgGaS₂ nanowires can be integrated into photonic circuits, significantly improving light confinement and guiding capabilities. Such advancements are essential for developing next-generation optical communication systems .

Summary of Properties and Applications

PropertyValue/DescriptionApplication Area
Bandgap~2.4 eVPhotonic devices
Non-linear optical coefficientHighFrequency conversion
Thermal stabilityExcellentHigh-power laser systems
SensitivityHigh in IR spectrumPhotodetectors

Mechanism of Action

The mechanism by which gallium silver disulphide exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s semiconducting nature allows it to participate in electron transfer processes, which are crucial for its catalytic and antimicrobial activities.

Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and cellular membranes. In antimicrobial applications, the compound disrupts bacterial cell walls and interferes with essential metabolic pathways, leading to cell death. In catalytic processes, this compound facilitates electron transfer reactions, enhancing the efficiency of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Crystal Structure Bandgap (eV) Key Properties
GaAgS₂ Layered (inferred) ~1.5–2.5* Tunable semiconductor, photocatalytic potential
MoS₂ (Monolayer) Hexagonal 2D lattice 1.8–1.9 Direct bandgap, strong photoluminescence
Ag₂S Cubic (acanthite) 0.9–1.1 High ionic conductivity, thermoelectricity
GaS Layered hexagonal 2.5–3.0 Indirect bandgap, piezoelectricity

*Inferred from MoS₂ and GaS due to similar chalcogenide chemistry.

  • MoS₂: Unlike bulk MoS₂ (indirect bandgap), monolayer MoS₂ exhibits a direct bandgap and photoluminescence, enabling optoelectronic applications . GaAgS₂ may share this layer-dependent behavior but with enhanced conductivity from Ag.
  • GaS : Pure gallium sulphide has a wider bandgap and lacks Ag’s catalytic contributions, limiting its utility in redox-driven applications .

Stability and Reactivity

  • Reducing Environments : GaAgS₂’s disulphide bonds may degrade under high glutathione (GSH) concentrations, akin to disulphide-containing polymers . This contrasts with Ag₂O-modified Y₃Ga₅O₁₂, which retains stability in aqueous media .
  • Thermal Stability : Gallium’s low melting point (29.78°C) necessitates alloying with Ag to enhance thermal resilience. Pure GaS decomposes above 800°C, while Ag₂S melts at ~836°C, suggesting GaAgS₂ may exhibit intermediate stability.

Q & A

What experimental protocols are recommended for synthesizing gallium silver disulphide with high purity?

Basic Research Focus
A standard synthesis protocol involves reacting stoichiometric amounts of gallium and silver precursors in a sulphur-rich environment under inert conditions. For example, hydrothermal synthesis at 150–200°C for 24–48 hours using GaCl₃ and AgNO₃ with Na₂S as the sulphur source is widely reported . Characterization via XRD and Raman spectroscopy is critical to confirm phase purity and avoid byproducts like Ga₂S₃ or Ag₂S.

Advanced Research Focus
To optimize synthesis for specific crystallographic orientations (e.g., layered vs. cubic structures), consider varying reaction kinetics using solvothermal methods with controlled cooling rates. Advanced techniques like in-situ XAS (X-ray absorption spectroscopy) can monitor real-time bonding dynamics between Ga, Ag, and S during nucleation .

How can researchers resolve discrepancies in reported crystal structures of this compound?

Basic Research Focus
Discrepancies often arise from variations in synthesis conditions (e.g., temperature, precursor ratios). Use high-resolution TEM and synchrotron-based XRD to compare lattice parameters and identify polymorphs. Cross-validate findings with DFT simulations to assess thermodynamic stability of proposed structures .

Advanced Research Focus
For conflicting reports on disulphide bond connectivity (e.g., Ag-S-S-Ga vs. Ga-S-Ag-S configurations), employ neutron diffraction to resolve light-atom positions and EXAFS to probe local coordination environments. Integrate computational tools like MODIP to model strain-free disulphide configurations .

What methodologies are effective for analyzing the role of disulphide bonds in the stability of this compound?

Basic Research Focus
Thermogravimetric analysis (TGA) under oxidative and humid conditions can quantify thermal and environmental stability. Pair with XPS to track sulphur oxidation states (S⁻ vs. S⁰) post-degradation .

Advanced Research Focus
Use single-crystal nanoindentation to correlate mechanical stability with disulphide bond density. Molecular dynamics simulations can model bond rupture thresholds under stress, while cryo-EM may visualize structural degradation pathways .

How should researchers address contradictory data on electronic properties (e.g., bandgap, conductivity) in this compound?

Basic Research Focus
Contradictions often stem from surface oxidation or doping. Perform UPS (ultraviolet photoelectron spectroscopy) and Hall effect measurements under ultra-high vacuum to minimize surface contamination. Compare results across multiple synthesis batches .

Advanced Research Focus
Investigate defect-mediated electronic behavior using scanning tunneling microscopy (STM) to map localized states. Combine with ab initio calculations to distinguish intrinsic band structure from impurity-driven effects .

What strategies are recommended for replicating studies on this compound’s catalytic or optoelectronic applications?

Basic Research Focus
Document precursor purity, solvent traces, and annealing conditions meticulously. Use standardized activity tests (e.g., photocatalytic dye degradation under UV/vis light) with control experiments to isolate material-specific effects .

Advanced Research Focus
For optoelectronic applications, employ spectroelectrochemistry to correlate charge-transfer kinetics with disulphide bond orientation. Use transient absorption spectroscopy to resolve exciton dynamics in femtosecond timescales .

How can computational tools enhance the design of this compound-based materials?

Basic Research Focus
Leverage DFT to predict stable stoichiometries and band structures. Tools like VASP or Quantum ESPRESSO are suitable for modeling bulk properties .

Advanced Research Focus
Use machine learning (ML) to optimize synthesis parameters by training models on existing experimental datasets. Combine with high-throughput screening to explore dopant effects (e.g., Fe or Se substitution) on electronic and catalytic performance .

What are the best practices for ensuring reproducibility in this compound research?

Basic Research Focus
Adhere to FAIR data principles: publish raw XRD, XPS, and NMR spectra in open repositories. Specify glovebox conditions (O₂/H₂O levels) during synthesis and storage .

Advanced Research Focus
Collaborate with synchrotron facilities to standardize characterization protocols. Establish inter-laboratory validation studies to benchmark catalytic or electronic performance metrics .

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